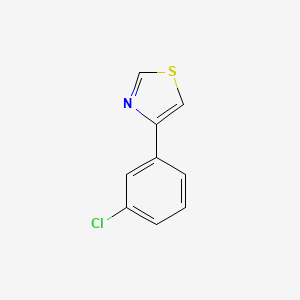

4-(3-Chlorophenyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(3-Chlorophenyl)-1,3-thiazole” is a synthetic compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of branched-chain amino acids (BCAAs) and has been extensively studied for its biochemical and physiological effects.

Synthesis Analysis

The synthesis of “4-(3-Chlorophenyl)-1,3-thiazole” and similar compounds often involves a multistep process. For instance, the synthesis of phenacyl chloride derivatives was carried out through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride .

Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)-1,3-thiazole” is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established and found to be in strong correlation with experimental results .

Scientific Research Applications

Anti-Allergic Drugs

Histamine, an endogenous biologically active substance, plays a crucial role in allergic reactions. The antagonistic effect of histamine has become a key focus in the study of anti-allergic drugs. In clinical practice, H1 receptor antagonists are commonly used. Various classes of H1 receptor antagonists exist, including:

These compounds target different aspects of histamine-mediated allergic responses .

Quinazolinone Derivatives

Researchers have designed and synthesized a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones based on structural modifications of quinazolone. These derivatives exhibit potential pharmacological activities .

Click Chemistry Approach

The compound can be used in click chemistry reactions. For instance, the 1-(3-azidopropyl)-4-(3-chlorophenyl) piperazine can be synthesized via nucleophilic substitution reactions. Such green synthesis approaches are valuable for drug discovery and development .

Antimicrobial Agents

Exploring the antimicrobial properties of 4-(3-chlorophenyl)-1,3-thiazole is essential. Researchers investigate its potential as an antimicrobial agent against bacteria, fungi, and other pathogens .

Biological Activity Studies

Researchers have assessed the biological activities of this compound, including its effects on enzymes, receptors, and cellular processes. These studies contribute to understanding its pharmacological potential .

Material Science and Organic Electronics

Thiazole derivatives, including 4-(3-chlorophenyl)-1,3-thiazole, have been explored for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their unique electronic properties make them promising candidates for optoelectronic applications .

Mechanism of Action

Target of Action

It is known that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase .

Mode of Action

It is suggested that it may act as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Biochemical Pathways

It is known that similar compounds, such as quinoline derivatives, can act as inhibitors of radical chain oxidation of organic compounds .

Result of Action

It is suggested that it may act as an antioxidant , which can prevent or slow damage to cells caused by free radicals.

properties

IUPAC Name |

4-(3-chlorophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPWVAITWYKXDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)

![ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2382564.png)

![1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2382567.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2382576.png)

![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382580.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2382581.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2382584.png)